molecular formula C22H18ClNO7 B2992001 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 929478-07-9

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2992001
CAS No.: 929478-07-9
M. Wt: 443.84
InChI Key: VWSKGNUIJYGRRU-OCKHKDLRSA-N
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Description

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C22H18ClNO7 and its molecular weight is 443.84. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • A study on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives highlighted tandem oxidative aminocarbonylation-cyclization processes, demonstrating the potential of palladium-catalyzed reactions in creating complex organic molecules with high stereoselectivity (Gabriele et al., 2006). Such methodologies could be relevant for synthesizing or modifying the structure of compounds like the one .

Mechanistic Insights and Structural Analysis

  • Investigations into the molecular structures and reactivities of specific 1,3-diphthalimidobenzene derivatives provided insights into the conjugation effects and steric hindrances that influence the chemical reactivity and potential applications of complex organic compounds (Kovalevsky et al., 1998). Such studies are crucial for understanding how modifications in molecular structure impact the properties of organic compounds, including those with benzodioxin and morpholine components.

Luminescent Sensors and Materials Science Applications

  • Research on Zn(II)-based metal-organic frameworks (MOFs) derived from dicarboxylate ligand and N-donor ligands as luminescent sensors for the selective detection of picric acid illustrated the potential application of complex organic molecules in the development of sensitive and selective detection systems for environmental monitoring (Wang et al., 2019). This suggests that compounds with similar structural features may find applications in materials science and sensor technology.

Antimicrobial and Biological Activity

  • Studies on the synthesis and evaluation of new N-substituted imide derivatives as potential antibacterial agents indicate that complex organic molecules, including those with morpholine components, can exhibit significant biological activities (Khalil et al., 2010). This highlights the potential for compounds like "(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate" to be investigated for biological and pharmaceutical applications.

Properties

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO7/c23-15-7-13(21-14(8-15)11-28-12-29-21)9-19-20(25)17-2-1-16(10-18(17)31-19)30-22(26)24-3-5-27-6-4-24/h1-2,7-10H,3-6,11-12H2/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSKGNUIJYGRRU-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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